Cerulein 7
Overview
Description
Cerulein 7, also known as ceruletide, is a decapeptide derived from the skin of the Australian green tree frog, Litoria caerulea. It is a cholecystokinin (CCK) analogue that stimulates smooth muscle and increases digestive secretions. This compound is widely used in scientific research, particularly in studies related to pancreatitis and gastrointestinal physiology .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cerulein 7 can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Cerulein 7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds, which are crucial for its biological activity.
Reduction: Reduction reactions can break disulfide bonds, leading to the loss of biological activity.
Substitution: This compound can undergo substitution reactions where specific amino acids are replaced to study structure-activity relationships
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt in SPPS
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of this compound, as well as analogues with substituted amino acids that help in understanding its structure-activity relationships .
Scientific Research Applications
Cerulein 7 has a wide range of scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Employed in studies of gastrointestinal physiology and the regulation of digestive enzyme secretion.
Medicine: Utilized in research on pancreatitis, as it can induce pancreatitis in animal models, helping to understand the disease’s pathophysiology and test potential treatments.
Industry: Applied in the development of diagnostic tools and therapeutic agents for gastrointestinal disorders .
Mechanism of Action
Cerulein 7 exerts its effects by binding to cholecystokinin receptors (CCK1 and CCK2) on target cells. This binding triggers a cascade of intracellular events, including the activation of phospholipase C (PLC), which leads to an increase in intracellular calcium levels. The elevated calcium levels stimulate the secretion of digestive enzymes and smooth muscle contraction. This compound also activates NADPH oxidase, contributing to oxidative stress and inflammation in pancreatic acinar cells .
Comparison with Similar Compounds
Cerulein 7 is similar to other cholecystokinin analogues, such as:
Cholecystokinin (CCK): A naturally occurring peptide hormone that regulates digestive enzyme secretion and gallbladder contraction.
Gastrin: Another peptide hormone that stimulates gastric acid secretion.
Cerulenin: An antifungal antibiotic that inhibits fatty acid and sterol biosynthesis, structurally different but functionally related in terms of its biological activity .
This compound is unique due to its high potency and specificity for cholecystokinin receptors, making it a valuable tool in research on gastrointestinal physiology and pancreatitis .
Properties
IUPAC Name |
(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-sulfooxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H55N9O14S2/c1-24(54)38(53-40(59)30(45)18-26-12-14-28(15-13-26)67-69(64,65)66)44(63)48-23-36(55)49-34(20-27-22-47-31-11-7-6-10-29(27)31)42(61)50-32(16-17-68-2)41(60)52-35(21-37(56)57)43(62)51-33(39(46)58)19-25-8-4-3-5-9-25/h3-15,22,24,30,32-35,38,47,54H,16-21,23,45H2,1-2H3,(H2,46,58)(H,48,63)(H,49,55)(H,50,61)(H,51,62)(H,52,60)(H,53,59)(H,56,57)(H,64,65,66)/t24-,30+,32+,33+,34+,35+,38+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFCPCAYNWWFGV-VSBHASARSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H55N9O14S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175204 | |
Record name | Cerulein 7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20175204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
998.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20994-86-9 | |
Record name | Cerulein 7 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020994869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cerulein 7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20175204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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